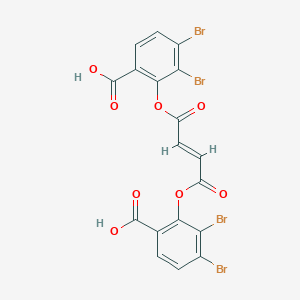
Bis(2,3-dibromosalicyl)fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromosalicyl)fumarate, also known as this compound, is a useful research compound. Its molecular formula is C18H14Br4O6-2 and its molecular weight is 671.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1. Hemoglobin Modification
Bis(2,3-dibromosalicyl)fumarate is primarily used as a potent hemoglobin acylating agent. It covalently modifies hemoglobin by cross-linking the beta chains, which is crucial for studying hemoglobin function and dysfunction. This modification can influence the oxygen-binding properties of hemoglobin, making it a valuable tool in research on blood disorders such as sickle cell anemia .
2. Sickle Cell Disease Research
Research indicates that this compound can prevent the polymerization of sickle hemoglobin, thereby improving red blood cell deformability and potentially reducing the severity of sickle cell disease. In vitro studies have shown its effectiveness in modifying hemoglobin to enhance its functionality under pathological conditions .
Case Study 1: Cross-Linking Effects on Hemoglobin
A study explored the structural characterization of human hemoglobin modified by this compound using mass spectrometry techniques. The results demonstrated significant alterations in oxygen affinity due to cross-linking, suggesting potential therapeutic applications for creating blood substitutes that mimic natural erythrocytes .
Case Study 2: Anti-Sickling Properties
In vivo studies conducted on animal models of sickle cell disease revealed that this compound effectively reduced the complications associated with sickle-shaped cells. The compound's ability to modify hemoglobin led to improved red blood cell flexibility and decreased clumping, highlighting its therapeutic potential .
Eigenschaften
CAS-Nummer |
106044-07-9 |
|---|---|
Molekularformel |
C18H14Br4O6-2 |
Molekulargewicht |
671.9 g/mol |
IUPAC-Name |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
InChI-Schlüssel |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Isomerische SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Synonyme |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















